N-benzyl-N-methyl-N-(prop-2-yn-1-yl)pent-4-en-2-yn-1-aminium
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Overview
Description
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with pent-4-en-2-yn-1-yl chloride and prop-2-yn-1-yl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Chemical Reactions Analysis
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar compounds to BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM include:
N-Phenylpropargylamine: Known for its use in the synthesis of pharmaceuticals.
N-Benzylpropargylamine: Similar in structure but with different substituents, leading to varied biological activities.
Propargylamines: A class of compounds with a propargyl group, known for their diverse applications in organic synthesis and medicinal chemistry.
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H18N+ |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
benzyl-methyl-pent-4-en-2-ynyl-prop-2-ynylazanium |
InChI |
InChI=1S/C16H18N/c1-4-6-10-14-17(3,13-5-2)15-16-11-8-7-9-12-16/h2,4,7-9,11-12H,1,13-15H2,3H3/q+1 |
InChI Key |
DCWQKCLEHGONRL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC#C)(CC#CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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